molecular formula C9H8O3 B1214215 2-Hydroxy-5-methylisophthalaldehyde CAS No. 7310-95-4

2-Hydroxy-5-methylisophthalaldehyde

Cat. No. B1214215
CAS RN: 7310-95-4
M. Wt: 164.16 g/mol
InChI Key: ZBOUXALQDLLARY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-5-methylisophthalaldehyde involves several chemical processes, including oxidation reactions. A notable method for synthesizing related compounds involves the oxidation of 2,6-dimethylphenol to produce hydroxyisophthaldehyde derivatives, demonstrating the role of oxidation in synthesizing hydroxyaldehyde compounds (Zondervan et al., 1997). This highlights the chemical versatility and the importance of precise conditions in the synthesis of complex organic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-5-methylisophthalaldehyde, such as 2,5-dihydroxyterephthalaldehyde, reveals significant intramolecular hydrogen bonding. This bonding is crucial for the stability and reactivity of the molecule. The study of these structures through electron diffraction and ab initio molecular orbital study indicates the presence of O···H and O···O distances that underscore the strong intramolecular interactions (Borisenko et al., 1996).

Chemical Reactions and Properties

2-Hydroxy-5-methylisophthalaldehyde has been identified as a key molecule in the development of chemosensors for the detection of metal ions like Zn2+ and Cu2+, showcasing its reactivity and potential in analytical chemistry. The compound's ability to undergo specific interactions with metal ions, leading to significant changes in fluorescence intensity, underscores its chemical reactivity and utility in sensor applications (Mandal et al., 2019).

Physical Properties Analysis

The synthesis and characterization of related compounds have provided insights into the physical properties of 2-Hydroxy-5-methylisophthalaldehyde derivatives. For instance, the preparation and X-ray crystal structure analysis of hydroxyisophthaldehyde derivatives reveal the formation of infinite chains of molecules joined by hydrogen bonds, indicating the compound's solid-state structure and potential for forming crystalline materials (Zondervan et al., 1997).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-5-methylisophthalaldehyde, particularly its role as a chemosensor, highlight its potential in detecting and quantifying metal ions. This application is based on its ability to form complexes with specific ions, altering its optical properties in a measurable way, thus offering a pathway for sensitive and selective detection in various analytical settings (Mandal et al., 2019).

Scientific Research Applications

Chemosensor for Metal Ions

2-Hydroxy-5-methylisophthalaldehyde has been developed as a fluorescent and colorimetric chemosensor, particularly effective for the detection of Zn2+ and Cu2+ ions. This chemosensor demonstrates a significant change in fluorescence intensity in the presence of these ions, making it valuable for environmental and biological studies (Mandal et al., 2019).

Complex Formation with Copper(II)

Studies have shown that 2-Hydroxy-5-methylisophthalaldehyde can form complexes with copper(II) ions. These complexes, such as Cu2(MeL)Cl3 and Cu2(MeL)Br3, have been isolated and characterized, providing insights into their magnetic properties and structural arrangements (McFadyen & Robson, 1976).

Catalysis in Oxidation Reactions

This compound has been used in the synthesis and characterization of binuclear nickel(II) complexes. These complexes have shown efficiency in the oxidation of sulfides to sulfoxides, offering potential applications in catalysis (Khadir et al., 2016).

Application in Bioimaging

Carbon Quantum Dots (CQDs) synthesized from 2-Hydroxy-5-methylisophthalaldehyde have been used to create fluorescent nanoprobes. These nanoprobes are highly sensitive and selective towards cysteine, making them useful in detecting cysteine in biological samples and imaging cancer cells (Chen et al., 2018).

Mass Spectrometric Sequencing

This chemical has been used in a solvent-free, real-time on-plate derivatization approach for mass spectrometry. It tags the N-terminus of peptides, aiding in mass spectrometric sequencing at sub-picomole levels, and is particularly effective for peptides containing lysine residues (Zhang et al., 2020).

Safety And Hazards

This compound may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It is also advised to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOUXALQDLLARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223374
Record name Diformylcresol
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylisophthalaldehyde

CAS RN

7310-95-4
Record name 2,6-Diformyl-4-methylphenol
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Record name 2-Hydroxy-5-methylisophthalaldehyde
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Record name 7310-95-4
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Record name Diformylcresol
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Record name 2-hydroxy-5-methylisophthalaldehyde
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Record name 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
313
Citations
M Barwiolek, A Kaczmarek-Kędziera… - International Journal of …, 2020 - mdpi.com
Two Cu(II) complexes, 1 and 2, with tridentate Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde and histamine HL1 or 2-(2-aminoethyl)pyridine HL2, respectively, were …
Number of citations: 15 www.mdpi.com
J Mandal, P Ghorai, K Pal, P Karmakar, A Saha - Journal of Luminescence, 2019 - Elsevier
… 2-hydroxy-5-methylisophthalaldehyde (HMP) has been synthesized according to a standard … of 2-hydroxy-5-methylisophthalaldehyde (HMP) under ambient condition and then the …
Number of citations: 37 www.sciencedirect.com
JJ Grzybowski, PH Merrell, FL Urbach - Inorganic Chemistry, 1978 - ACS Publications
… Dicopper(II) complexes are described with the binucleating Schiff-base ligands derived from the condensation of 2hydroxy-5-methylisophthalaldehyde, 1, and 2-(2-aminoethyl)pyridine …
Number of citations: 1 pubs.acs.org
M Li, SZ Li, Y Huang, WK Dong - Journal of Photochemistry and …, 2022 - Elsevier
… Herein, we present a simple, easy-to-synthesize salamo-type fluorometric and colorimetric chemosensor AMS based on 2-hydroxy-5-methylisophthalaldehyde for the sensing of Glu at …
Number of citations: 41 www.sciencedirect.com
WD McFadyen, R Robson, H Schaap - Inorganic Chemistry, 1972 - ACS Publications
… two sulfur-containing binucleating ligands 2-hydroxy-5-methylisophthalaldehyde di-2 '-mercaptoanil and 2-hydroxy-5-methylisophthalaldehyde dithiosemicarbazone (derived trianions …
Number of citations: 58 pubs.acs.org
H Keypour, MH Zebarjadian, M Rezaeivala… - Applied …, 2019 - chemistry.semnan.ac.ir
… Condensation with 2-hydroxy-5-methylisophthalaldehyde in the presence of manganese(II), zinc(II) and cadmium(II) ions in methanol leads to produce six new Schiff base macrocyclic …
Number of citations: 2 chemistry.semnan.ac.ir
F Zeng, J Ni, C Ding, Y Xie - Journal of Coordination Chemistry, 2012 - Taylor & Francis
… synthesized from the reaction of 2-hydroxy-5-methylisophthalaldehyde, tris(hydroxymethyl)… 2-Hydroxy-5-methylisophthalaldehyde was synthesized by a procedure modified from that …
Number of citations: 2 www.tandfonline.com
WD McFadyen, R Robson… - Journal of Coordination …, 1978 - Taylor & Francis
… by R3- and the related trianionic ligands derived from 2-hydroxy-5-methylisophthalaldehyde … ethanol (100 cm3) and 2-hydroxy5-methylisophthalaldehyde (2.90 g) was dissolved …
Number of citations: 16 www.tandfonline.com
X Chen, F Gong, Z Cao, W Zou, T Gu - Analytical and bioanalytical …, 2018 - Springer
… 2,4-diaminophenylhydrazine and 2-hydroxy-5-methylisophthalaldehyde through a facile … 2,4-diaminophenylhydrazine and 2-hydroxy-5-methylisophthalaldehyde. CQDs exhibit high …
Number of citations: 28 link.springer.com
YQ Pan, M Yu, Y Zhang, WK Dong - Zeitschrift für Kristallographie …, 2020 - degruyter.com
Synthesis and crystal structure of (1E,3E)-2-hydroxy-5-methylisophthalaldehyde O,O-di(2-((((E)-(2-hydroxynaphthalen-1-yl)methylene)amino)oxy)ethyl) dioxime, C35H32N4O7 … Synthesis and crystal structure of (1E,3E)-2-hydroxy-5-methylisophthalaldehyde …
Number of citations: 2 www.degruyter.com

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